Boc-Tyr(2-Br-Z)-OH

Solid-Phase Peptide Synthesis Boc Chemistry Orthogonal Protection

Boc-Tyr(2-Br-Z)-OH is an orthogonally protected tyrosine building block for Boc SPPS, featuring acid-labile Boc and 2-Br-Z groups. The 2-Br-Z group prevents O-acylation during chain assembly, ensuring high-fidelity peptide synthesis. Procure from validated sources with ≥98% purity and full CoA to meet GMP requirements and minimize regulatory burden.

Molecular Formula C22H24BrNO7
Molecular Weight 494,3 g/mole
CAS No. 47689-67-8
Cat. No. B558195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-Tyr(2-Br-Z)-OH
CAS47689-67-8
SynonymsBoc-Tyr(2-Br-Z)-OH; 47689-67-8; Boc-L-Tyr(2-Br-Z)-OH; Boc-O-(2-bromo-Z)-L-tyrosine; Boc-O-(2-bromo-Cbz)-L-Tyrosine; ST51012425; C22H24BrNO7; Boc-O--L-Tyrosine; PubChem12258; BOC-TYR(BR-Z)-OH; 15431_ALDRICH; SCHEMBL7057456; 15431_FLUKA; MolPort-003-926-789; ZINC2384744; BOC-(2-BROMO-Z)-L-TYROSINE; CB-913; AKOS015924174; AC-19283; AJ-35102; AK-81153; BC003642; KB-92886; SC-25760; AB0020048
Molecular FormulaC22H24BrNO7
Molecular Weight494,3 g/mole
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OC(=O)OCC2=CC=CC=C2Br)C(=O)O
InChIInChI=1S/C22H24BrNO7/c1-22(2,3)31-20(27)24-18(19(25)26)12-14-8-10-16(11-9-14)30-21(28)29-13-15-6-4-5-7-17(15)23/h4-11,18H,12-13H2,1-3H3,(H,24,27)(H,25,26)/t18-/m0/s1
InChIKeyUYWMYJQSTUVRHR-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-Tyr(2-Br-Z)-OH (CAS 47689-67-8): Protected Tyrosine Building Block for Boc Solid-Phase Peptide Synthesis


Boc-Tyr(2-Br-Z)-OH is an orthogonally protected L-tyrosine derivative utilized in Boc-based solid-phase peptide synthesis (SPPS). It features an acid-labile tert-butyloxycarbonyl (Boc) group for Nα-protection and a 2-bromobenzyloxycarbonyl (2-Br-Z) group for phenolic hydroxyl protection . This orthogonal protection scheme enables selective Nα-deprotection during chain elongation while maintaining side-chain protection until final peptide cleavage. The compound is manufactured and supplied by Novabiochem and other vendors as a standard building block for introducing tyrosine residues into synthetic peptides .

Why Generic Tyrosine Derivatives Cannot Replace Boc-Tyr(2-Br-Z)-OH in Orthogonal Boc SPPS


Simple substitution of Boc-Tyr(2-Br-Z)-OH with generic Boc-Tyr-OH or other side-chain protected tyrosine derivatives introduces significant synthetic risk. Boc-Tyr-OH lacks phenolic hydroxyl protection, leading to O-acylation side reactions that consume the activated amino acid and generate undesired branched or cross-linked peptide byproducts . Alternative side-chain protecting groups such as 2-chlorobenzyloxycarbonyl (2-Cl-Z) or benzyl (Bzl) exhibit differing acid stability profiles and cleavage kinetics under HF or TFMSA conditions, potentially resulting in incomplete deprotection or cleavage of acid-labile peptide bonds. The 2-bromo substituent on the benzyloxycarbonyl moiety confers specific electronic and steric properties that directly influence its orthogonality and cleavage behavior, making direct substitution without re-optimizing cleavage protocols a source of synthetic failure [1].

Quantitative Differentiation Evidence: Boc-Tyr(2-Br-Z)-OH vs. Alternative Tyrosine Protecting Group Strategies


Orthogonal Protection Stability Under Repetitive Boc Deprotection Conditions

The 2-Br-Z side-chain protecting group demonstrates complete stability under the repetitive acidic conditions (typically 25-50% TFA in DCM) used for iterative Boc group removal during SPPS chain elongation . This orthogonality is essential for preventing premature side-chain deprotection that would expose the phenolic hydroxyl group to unwanted acylation or alkylation reactions. In contrast, acid-labile side-chain protecting groups such as tert-butyl (tBu) would be partially or fully cleaved under these same conditions, compromising synthetic integrity.

Solid-Phase Peptide Synthesis Boc Chemistry Orthogonal Protection

Cleavage Kinetics and Deprotection Efficiency Under Final HF Conditions

The 2-Br-Z protecting group is quantitatively cleaved by anhydrous hydrogen fluoride (HF) at 0°C for 60-90 minutes, the standard condition for simultaneous peptide-resin cleavage and global side-chain deprotection in Boc SPPS . The 2-bromo substitution on the benzyl ring enhances acidolytic cleavage kinetics relative to the unsubstituted benzyl (Bzl) group, which requires longer reaction times or elevated temperatures for complete removal. This differential lability is critical for peptides containing acid-sensitive residues (e.g., Trp, Met) where extended HF exposure causes irreversible oxidative damage .

HF Cleavage Peptide Deprotection Boc SPPS

Alternative Cleavage Compatibility with Piperidine for Fmoc-Compatible Workflows

Unlike many benzyl-based protecting groups that are stable to piperidine, the 2-Br-Z group can be cleaved by 20-50% piperidine in DMF . This unique property enables orthogonal deprotection strategies in convergent synthesis approaches where Boc- and Fmoc-protected fragments are combined. For example, a Boc-protected peptide fragment containing Boc-Tyr(2-Br-Z)-OH can have its 2-Br-Z group selectively removed under mild basic conditions without affecting Boc or tBu groups, enabling site-specific modifications not possible with 2-Cl-Z or Bzl protection [1].

Piperidine Cleavage Orthogonal Deprotection Convergent Peptide Synthesis

Validated Use in the Synthesis of Therapeutically Relevant Peptide Sequences

Boc-Tyr(2-Br-Z)-OH has been successfully employed as a building block in the solid-phase synthesis of the decapeptide Glu-Arg(NO₂)-Gly-Phe-Phe-Tyr-Thr-Pro-Lys-Thr, corresponding to residues 21-30 of the human insulin B-chain [1]. This validated application demonstrates the compound's compatibility with complex peptide sequences containing multiple reactive side chains, including Arg(NO₂) and Thr residues. The successful incorporation without reported side reactions supports its reliability as a protected tyrosine building block for bioactive peptide synthesis.

Insulin B-Chain Human Insulin Sequence Decapeptide Synthesis

Commercial Purity and Enantiomeric Integrity Specifications

Commercial sources of Boc-Tyr(2-Br-Z)-OH specify purity of ≥98% by TLC (Novabiochem) or ≥99% by HPLC with [α]D²⁰ = 8 ± 2° (c=1, MeOH) (Chem-Impex) , and Sigma-Aldrich specifies ≥99.0% (sum of enantiomers, TLC) . These specifications ensure that the product contains ≤1-2% of the undesired D-enantiomer, which is critical for maintaining stereochemical integrity during peptide synthesis. Procurement of building blocks with unverified enantiomeric purity introduces the risk of diastereomeric peptide contaminants that co-elute during preparative HPLC purification and compromise biological activity.

Enantiomeric Purity HPLC Purity Quality Control

Enhanced Solubility Profile in Organic Solvents Relative to Unprotected Tyrosine

Boc-Tyr(2-Br-Z)-OH demonstrates clear solubility in DMF (1 mmole in 2 ml DMF) , which is essential for efficient coupling in SPPS where activated amino acid solutions are delivered to the resin. The 2-Br-Z protecting group enhances solubility in organic solvents compared to unprotected tyrosine or simple Boc-Tyr-OH derivatives, facilitating handling during automated synthesis. According to vendor technical documentation, the 2-Br-Z group enhances solubility in organic solvents, facilitating handling during synthesis [1].

Solubility Organic Synthesis SPPS Compatibility

Recommended Procurement and Application Scenarios for Boc-Tyr(2-Br-Z)-OH


Boc SPPS of Tyrosine-Containing Peptides Requiring Phenolic Hydroxyl Protection

Boc-Tyr(2-Br-Z)-OH is the appropriate building block for Boc-based solid-phase peptide synthesis of any sequence containing tyrosine residues where the phenolic hydroxyl must be protected during chain assembly. The 2-Br-Z group remains fully intact through repetitive TFA-mediated Boc deprotection cycles , preventing O-acylation side reactions that would otherwise generate branched or cross-linked byproducts. This scenario applies to the synthesis of bioactive peptides including enkephalin analogues, opioid peptides, and bradykinin-related sequences where tyrosine side-chain integrity is essential for biological activity .

Convergent Peptide Synthesis Requiring Selective Side-Chain Deprotection

For convergent strategies where peptide fragments are synthesized separately and subsequently condensed, Boc-Tyr(2-Br-Z)-OH enables selective, orthogonal deprotection of the tyrosine side chain using piperidine in DMF without affecting Boc, tBu, or other acid-labile protecting groups . This capability is valuable when site-specific modifications—such as phosphorylation, sulfation, or glycosylation—must be introduced at a specific tyrosine residue after assembly of the protected peptide backbone. The documented application in the synthesis of the insulin B-chain decapeptide validates the compound's compatibility with complex, multi-fragment synthetic routes .

Large-Scale GMP Peptide Manufacturing with Established Quality Specifications

Procurement of Boc-Tyr(2-Br-Z)-OH from validated commercial sources such as Novabiochem (≥98% TLC purity, [α]D = +6.5 to +9.5°) or Chem-Impex (≥99% HPLC purity, [α]D²⁰ = 8 ± 2°) provides the defined quality specifications required for GMP manufacturing and regulatory submissions. The availability of certificates of analysis with batch-specific purity, optical rotation, and appearance data supports quality-by-design principles and reduces the regulatory burden associated with uncharacterized building blocks. Sigma-Aldrich further specifies ≥99.0% purity by sum of enantiomers via TLC , providing an additional quality benchmark.

Synthesis of D-Tyrosine-Containing Peptides for Enhanced Proteolytic Stability

While the L-enantiomer (Boc-Tyr(2-Br-Z)-OH, CAS 47689-67-8) is the standard building block, the identical orthogonal protection strategy is available for the D-enantiomer (Boc-D-Tyr(2-Br-Z)-OH, CAS 81189-61-9). The 2-Br-Z group on the D-tyrosine derivative demonstrates the same stability to repetitive acidic Boc deprotection conditions, making it suitable when a D-tyrosine residue occurs early in the sequence of large peptides . D-amino acid substitution is a common strategy to confer proteolytic resistance to therapeutic peptides, and the consistent protection chemistry across both enantiomers simplifies synthetic workflow design.

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